2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline
Description
Resonance Contributions
- The primary resonance structures involve charge delocalization between the nitrogen lone pair and the aromatic π-system.
- Secondary resonance occurs between the methoxy oxygen lone pairs and the aromatic ring, enhancing stability.
$$ \text{Resonance stabilization energy} \propto \sum \text{Contributions from } \pi\text{-electron delocalization} $$
Properties
IUPAC Name |
2,5-dimethoxy-N-[[3-(2-phenylethoxy)phenyl]methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3/c1-25-20-11-12-23(26-2)22(16-20)24-17-19-9-6-10-21(15-19)27-14-13-18-7-4-3-5-8-18/h3-12,15-16,24H,13-14,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVUNZLRXQSNGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=CC(=CC=C2)OCCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline typically involves multiple steps, starting with the preparation of the core aniline structure followed by the introduction of the dimethoxy and phenethyloxy groups. Specific synthetic routes and reaction conditions may vary, but common methods include:
Nitration and Reduction: The initial step often involves the nitration of a benzene ring, followed by reduction to form the aniline derivative.
Methoxylation: Introduction of methoxy groups at the 2 and 5 positions of the benzene ring.
Phenethyloxy Substitution: The final step involves the substitution of a phenethyloxy group at the 3-position of the benzyl group.
Chemical Reactions Analysis
2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the methoxy and phenethyloxy positions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Overview
2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline, a compound with the molecular formula C23H25NO3, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Chemistry
- Building Block for Synthesis : this compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as oxidation and substitution .
- Reactivity Studies : The compound's reactivity is explored in studies involving electrophilic and nucleophilic substitutions, which are fundamental in developing new synthetic routes in organic chemistry .
Biology
- Enzyme Interactions : Research has indicated that this compound participates in studies focused on enzyme interactions and protein binding. Understanding these interactions is crucial for elucidating metabolic pathways and enzyme mechanisms .
- Biochemical Assays : It is employed in biochemical assays to investigate the binding affinity of various proteins, potentially leading to insights into drug design and molecular biology .
Medicine
- Therapeutic Potential : Although not currently used in clinical settings, studies are ongoing to assess its therapeutic applications. The compound's interaction with specific molecular targets may lead to the development of new drug candidates for treating various diseases .
- Forensic Applications : In forensic science, it may be used as a biochemical marker or reagent for detecting specific substances in biological samples .
Case Studies
Several case studies have highlighted the applications of this compound:
- Case Study 1 : A study investigating its role as an enzyme inhibitor demonstrated significant binding affinity towards specific enzymes involved in cancer metabolism. This research suggests potential pathways for therapeutic intervention .
- Case Study 2 : In a biochemical assay focused on protein-ligand interactions, this compound was shown to modulate protein activity significantly, indicating its potential utility in drug development .
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on the exact molecular targets and pathways are ongoing.
Comparison with Similar Compounds
NBOMe Derivatives (25H-, 25I-, 25B-NBOMe)
NBOMe compounds, such as 25I-NBOMe and 25B-NBOMe, share the 2,5-dimethoxy phenethylamine backbone but feature a 2-methoxybenzyl substituent on the amine instead of the 3-(phenethyloxy)benzyl group in the target compound. This positional isomerism significantly impacts receptor binding:
- Pharmacological Activity: NBOMe derivatives exhibit potent hallucinogenic effects in mice at doses as low as 0.01 mg/kg in sensorimotor response tests, attributed to their high affinity for serotonin 5-HT2A receptors .
- Toxicity : NBOMe compounds are associated with severe adverse effects, including seizures and hyperthermia, leading to their regulation under drug laws in multiple jurisdictions .
- Key Difference : The 3-(phenethyloxy)benzyl group in the target compound may reduce receptor affinity compared to NBOMe derivatives due to steric hindrance and altered electronic interactions .
2C Series (2C-H, 2C-I, 2C-B)
The 2C series lacks the N-benzyl substitution present in both NBOMe derivatives and the target compound:
- Pharmacokinetics : 2C-B, a prototypical 2C compound, shows lower potency (effective dose 1 mg/kg in prepulse inhibition tests) compared to NBOMe derivatives, likely due to reduced lipophilicity and blood-brain barrier penetration .
- Structural Contrast : The addition of the 3-(phenethyloxy)benzyl group in the target compound may enhance metabolic stability and bioavailability compared to unsubstituted 2C derivatives.
Commercial Analogues (Santa Cruz Biotechnology)
The compound 2,5-Dimethyl-N-[3-(phenethyloxy)benzyl]aniline (CAS sc-308926) differs from the target compound by replacing methoxy groups with methyl substituents. Methyl groups are weaker electron donors than methoxy groups, which could diminish the compound’s aromatic resonance and receptor-binding capacity .
C2-Gc Series (C2-Gc13, C2-Gc14, C2-Gc15)
These lignin-derived analogues, such as C2-Gc13 , share the N-benzyl-aniline scaffold but incorporate substituents like 1,3-dioxolane or trifluoromethyl groups. Key contrasts include:
- Electronic Effects : The trifluoromethyl group in C2-Gc15 introduces strong electron-withdrawing properties, whereas the target compound’s methoxy groups are electron-donating, altering reactivity in downstream applications .
Data Tables
Table 1: Structural and Pharmacological Comparison
*Calculated molecular weight. †From .
Research Findings and Implications
Substituent Position Matters: The 3-position of the benzyl group in the target compound distinguishes it from the 2-methoxybenzyl group in NBOMe derivatives, likely reducing hallucinogenic potency but possibly improving metabolic stability .
134), highlighting its status as a research chemical with uncertain legal implications .
Synthetic Challenges : The phenethyloxy moiety may complicate synthesis compared to simpler benzylamines, necessitating optimized catalytic methods for scalable production .
Notes
- The pharmacological data for this compound are inferred from structural analogues due to a lack of direct studies.
- Further research is required to elucidate its receptor affinity, metabolic pathways, and toxicological profile.
- Legal status may vary by region; regulatory frameworks should be monitored for updates.
Biological Activity
2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline is a compound that has garnered attention due to its potential biological activities, particularly as a selective agonist for serotonin receptors. This article explores the biological activity of this compound, focusing on its interactions with serotonin receptors, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be understood through its structural components. The compound features a dimethoxy group at the 2 and 5 positions of the aromatic ring, which is crucial for its interaction with serotonin receptors. The N-benzyl substitution enhances binding affinity and functional activity at the 5-HT2A receptor, a key target for many psychoactive compounds.
Key Findings from SAR Studies
- Binding Affinity : Compounds with N-benzyl substitutions generally exhibit high affinity for the 5-HT2A receptor, often in the low nanomolar range . For instance, certain analogs have shown binding affinities as low as 0.29 nM.
- Functional Activity : The intrinsic activity of these compounds at the 5-HT2A receptor is typically above 70%, indicating strong agonistic properties . The most potent compounds can reach EC50 values around 0.074 nM .
Serotonin Receptor Agonism
The primary mechanism of action for this compound involves agonism at the 5-HT2A receptor . This receptor is implicated in various neuropsychological conditions, making it a target for therapeutic interventions.
- Psychoactive Effects : As a psychedelic compound, it induces effects similar to other serotonergic hallucinogens by activating the 5-HT2A receptor. This activation leads to alterations in perception and cognition .
- Therapeutic Potential : Recent studies have indicated that compounds acting on the 5-HT2A receptor may have therapeutic applications in treating conditions such as depression and anxiety disorders .
Case Studies
Several studies have investigated the effects of related compounds on animal models, providing insights into their biological activities:
- Hallucinogen Testing : In experiments involving hallucinogenic phenethylamines like 25I-NBOMe (a close analog), it was found that these compounds can induce significant behavioral changes in mice through 5-HT2A receptor activation . The head-twitch response (HTR) observed in these studies serves as an indicator of agonistic activity at serotonin receptors.
- Comparative Analysis : A study comparing various phenethylamine derivatives demonstrated that those with N-benzyl substitutions exhibited significantly higher potency compared to their unsubstituted counterparts. For example, 25I-NBOMe was found to be approximately 14 times more potent than its parent compound, reinforcing the importance of structural modifications in enhancing biological activity .
Data Tables
| Compound Name | Binding Affinity (nM) | EC50 (nM) | Receptor Selectivity |
|---|---|---|---|
| This compound | TBD | TBD | High |
| 25I-NBOMe | 0.044 | TBD | Selective for 5-HT2A |
| 2C-B | ~0.7 | TBD | Moderate |
Note: TBD indicates that specific data was not available in the sources reviewed.
Q & A
Basic: What are the recommended synthetic routes for 2,5-Dimethoxy-N-[3-(phenethyloxy)benzyl]aniline, and what critical parameters influence yield in its formation?
Methodological Answer:
A common approach involves reductive amination or nucleophilic substitution between a benzyl halide intermediate and a substituted aniline. Key steps include:
- Intermediate preparation : Synthesize 3-(phenethyloxy)benzyl chloride via alkylation of 3-hydroxybenzyl alcohol with phenethyl bromide under basic conditions.
- Coupling reaction : React the benzyl chloride with 2,5-dimethoxyaniline in anhydrous ethanol or DMF, using a base (e.g., KCO) to deprotonate the aniline and promote substitution.
- Critical parameters :
- Solvent purity : Anhydrous conditions prevent hydrolysis of the benzyl chloride intermediate .
- Temperature control : Reflux (70–80°C) optimizes reaction kinetics without degrading heat-sensitive methoxy groups .
- Catalyst selection : Glacial acetic acid can enhance protonation of the amine, improving electrophilicity .
Yield optimization requires careful monitoring of stoichiometry and intermediate purification (e.g., column chromatography).
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- H NMR confirms substitution patterns: methoxy protons (~δ 3.7–3.9 ppm), benzyl CH (δ 4.3–4.5 ppm), and aromatic protons (split patterns for ortho/meta substitution) .
- C NMR identifies quaternary carbons adjacent to methoxy groups (~δ 150–155 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities from unreacted aniline or benzyl intermediates .
- Mass Spectrometry (MS) :
- High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H] at m/z 378.18) and fragmentation patterns (e.g., loss of methoxy groups) .
Advanced: How do competing reaction pathways during the benzylation of the aniline moiety affect product purity, and what strategies mitigate byproduct formation?
Methodological Answer:
Competing pathways include:
- N-Benzylideneaniline formation : Schiffs base intermediates arise from condensation between benzyl alcohol (if present) and aniline under oxidative conditions .
- Oversubstitution : Multiple benzylation at nitrogen if stoichiometry is unbalanced.
Mitigation strategies : - Inert atmosphere : Use argon to prevent oxidation of benzyl alcohol to benzaldehyde, reducing Schiffs base byproducts .
- Catalytic hydrogenation : Add Pd/C or Raney Ni to reduce Schiffs bases back to desired products .
- Stoichiometric control : Limit benzyl halide to 1.1 equivalents and monitor via TLC .
Advanced: What contradictions exist in reported crystallographic data for derivatives, and how can refinement protocols resolve them?
Methodological Answer:
Discrepancies often arise in:
- Methoxy group orientation : Free rotation leads to ambiguous electron density maps.
- Hydrogen bonding : Variability in packing arrangements due to flexible phenethyloxy chains.
Refinement solutions : - SHELXL restraints : Apply DFIX and SIMU constraints to stabilize methoxy and benzyl groups during least-squares refinement .
- Twinned data handling : Use HKLF5 format in SHELX for twin-law correction in space groups like P2/c .
- Validation tools : Check R and CC to ensure data completeness >95% .
Basic: What safety protocols are essential when handling this compound's reactive intermediates?
Methodological Answer:
- Benzyl chloride intermediates :
- Ventilation : Use fume hoods to prevent inhalation of volatile irritants .
- Personal protective equipment (PPE) : Nitrile gloves and goggles to avoid dermal/ocular exposure .
- Aniline derivatives :
Advanced: How do electron-donating methoxy groups influence the compound's stability under acidic vs. basic conditions?
Methodological Answer:
- Acidic conditions :
- Basic conditions :
- Deprotonation of the aniline nitrogen enhances nucleophilicity, risking retro-Michael reactions if β-hydrogens are present in the phenethyloxy chain.
- Methoxy groups marginally protect against base-catalyzed cleavage due to steric hindrance .
Experimental validation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to quantify degradation products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
